![molecular formula C21H26N2O4S B2980802 N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 318517-28-1](/img/structure/B2980802.png)
N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has an isoquinoline backbone, which is a type of heterocyclic compound. Attached to this backbone is a carboxamide group (CONH2), a tert-butyl group (C(CH3)3), and a methoxyphenylsulfonyl group (CH3OC6H4SO2-). These functional groups could potentially give this compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoquinoline backbone would likely contribute to the rigidity of the molecule, while the other groups could add varying degrees of flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The tert-butyl group is generally quite unreactive, while the methoxyphenylsulfonyl group could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Applications De Recherche Scientifique
Synthetic Equivalents for Tetrahydroisoquinoline Frameworks
Researchers have developed new synthetic equivalents based on Weinreb amide (WA) functionality for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework. This synthesis involves N-benzylation and the addition of arylmagnesium halide, leading to the direct synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines in good yields. The process demonstrates a significant advancement in the synthetic approach to tetrahydroisoquinolines, highlighting the chemical versatility of related structures (Kommidi, Balasubramaniam, & Aidhen, 2010).
Antimalarial Drug Development
The compound has been studied in the context of antimalarial drug development. N-tert-Butyl isoquine, a derivative of the chemical structure, was identified as a potential antimalarial agent. It was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum and rodent malaria parasites. This development represents a significant contribution to antimalarial therapy, emphasizing the compound's potential in pharmaceutical applications (O’Neill et al., 2009).
Sulfocoumarins as Cancer Cell Inhibitors
Studies have identified 6-substituted sulfocoumarins related to the compound as selective inhibitors of carbonic anhydrase IX and XII with significant cytotoxicity against colorectal cancer cells. These findings suggest the compound's derivatives could serve as a basis for developing new cancer therapies, especially for targeting hypoxic tumors and metastases (Grandāne et al., 2015).
Synthetic Routes to Quinoline Derivatives
Research has explored synthetic routes to quinoline derivatives, demonstrating the compound's relevance in the synthesis of biologically active molecules. These routes provide essential insights into the development of novel therapeutic agents, underscoring the compound's utility in medicinal chemistry (Zhang et al., 2016).
Histone Deacetylase Inhibitors
A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, structurally related to the compound, were developed as potent histone deacetylase (HDAC) inhibitors. These inhibitors show marked antiproliferative activity against PC-3 cells, suggesting potential applications in prostate cancer treatment. This research highlights the compound's relevance in the design of new anticancer agents (Liu et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-tert-butyl-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-21(2,3)22-20(24)19-13-15-7-5-6-8-16(15)14-23(19)28(25,26)18-11-9-17(27-4)10-12-18/h5-12,19H,13-14H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOUSWEPXAXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)

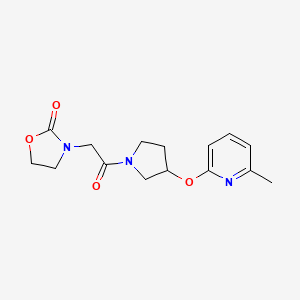
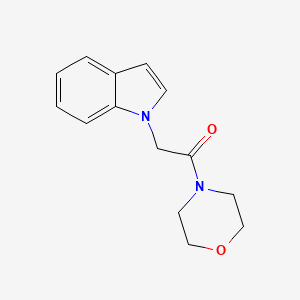
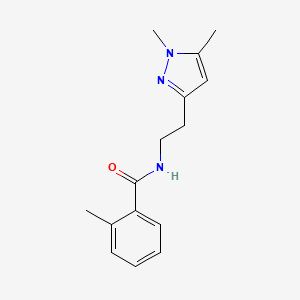
![2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide](/img/structure/B2980728.png)
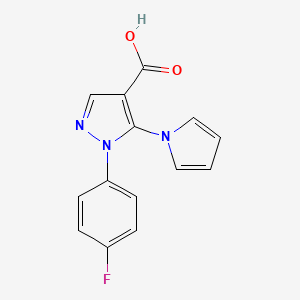
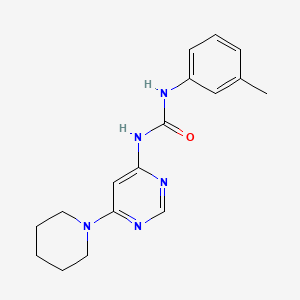
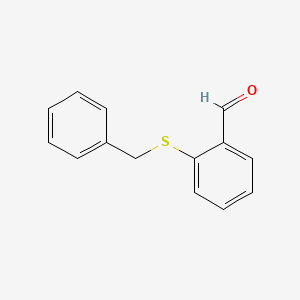
![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)
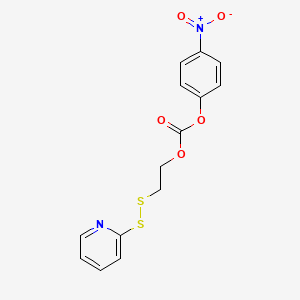
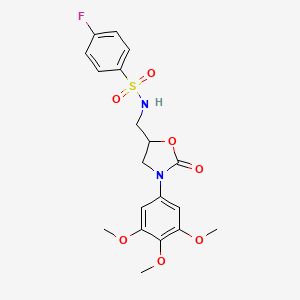
![N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2980741.png)
![3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2980742.png)